molecular formula C13H24N2O3 B2646123 N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide CAS No. 1379812-31-3

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide

Cat. No. B2646123
CAS RN: 1379812-31-3
M. Wt: 256.346
InChI Key: MNZGTZWUHCYFRE-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The Boc group is a tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Chemoselective Boc Protection

Interestingly, Boc protection can also be achieved selectively. Here’s a green and eco-friendly route:

Mechanism of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

The product causes burns of eyes, skin and mucous membranes . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

The use of Boc-protected amines and amino acids is expected to continue due to its stability towards most nucleophiles and bases . Future research may focus on developing more efficient methods for adding and removing the Boc group .

properties

IUPAC Name

tert-butyl N-[5-(dimethylamino)-3-methyl-5-oxopent-1-en-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-8-13(5,9-10(16)15(6)7)14-11(17)18-12(2,3)4/h8H,1,9H2,2-7H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGTZWUHCYFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)N(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide

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